1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one
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Overview
Description
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a tricyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a respiratory syncytial virus (RSV) fusion inhibitor, making it a promising candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione with hydrazine to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one, which may exhibit different biological activities and physicochemical properties .
Scientific Research Applications
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the mechanisms of viral fusion and inhibition.
Medicine: The compound is being investigated as a potential antiviral agent, particularly against RSV
Industry: It may have applications in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one involves its interaction with the fusion glycoprotein of RSV. By binding to this glycoprotein, the compound inhibits the fusion of the virus with host cells, thereby preventing viral entry and replication . This interaction is highly specific, and the compound’s efficacy is influenced by its molecular structure and the presence of specific functional groups .
Comparison with Similar Compounds
Similar Compounds
1,2,3,9b-Tetrahydro-9b-hydroxy-1-phenylpyrrolo[2,1-a]isoindol-5-one: This compound shares a similar tricyclic structure but differs in its functional groups.
9b-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one:
Uniqueness
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is unique due to its specific interaction with the RSV fusion glycoprotein, which sets it apart from other antiviral agents. Its tricyclic structure and the presence of specific functional groups contribute to its high specificity and efficacy .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
1,2,3,9b-tetrahydroimidazo[1,2-b]isoindol-5-one |
InChI |
InChI=1S/C10H10N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-4,9,11H,5-6H2 |
InChI Key |
BHTOLNUCTNDTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(N1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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